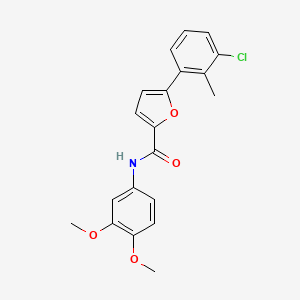
(4-chlorophenyl)(3,4-diethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)(3,4-diethoxyphenyl)methanone, also known as 4-CEC, is a synthetic cathinone that belongs to the family of amphetamine-like stimulants. 4-CEC is a designer drug that has been synthesized in recent years and has gained popularity in the recreational drug market. Despite its illicit use, 4-CEC has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (4-chlorophenyl)(3,4-diethoxyphenyl)methanone involves the inhibition of dopamine reuptake in the brain. This results in an increase in dopamine levels, which leads to the stimulation of the central nervous system. The exact mechanism of action is still being studied, but it is believed that this compound acts as a dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other stimulants. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, focus, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses.
実験室実験の利点と制限
One advantage of using (4-chlorophenyl)(3,4-diethoxyphenyl)methanone in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of approval for medical use.
将来の方向性
There are several future directions for the research on (4-chlorophenyl)(3,4-diethoxyphenyl)methanone. One direction is to further study its mechanism of action and its potential for the treatment of dopamine-related disorders. Another direction is to develop new analogs of this compound with improved selectivity and safety profiles. Additionally, research can be conducted on the long-term effects of this compound on the brain and its potential for addiction and abuse. Overall, the research on this compound has the potential to lead to new treatments for neurological and psychiatric disorders.
合成法
The synthesis of (4-chlorophenyl)(3,4-diethoxyphenyl)methanone involves the reaction of 4-chlorobenzaldehyde with 3,4-diethoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then hydrolyzed to yield this compound. This synthesis method has been described in several research articles and has been optimized for high yield and purity.
科学的研究の応用
(4-chlorophenyl)(3,4-diethoxyphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes this compound a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
特性
IUPAC Name |
(4-chlorophenyl)-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-15-10-7-13(11-16(15)21-4-2)17(19)12-5-8-14(18)9-6-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOZDJEBZEDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

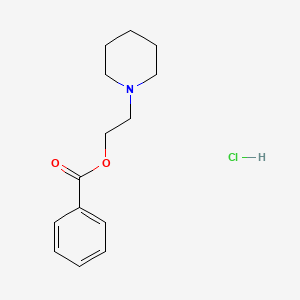
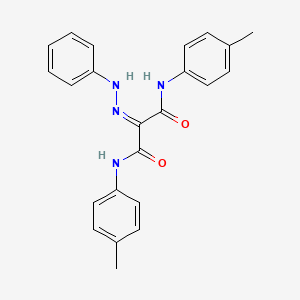
![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)
![4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4999084.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![5-methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4999103.png)
![N-1H-benzimidazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B4999108.png)
![2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)
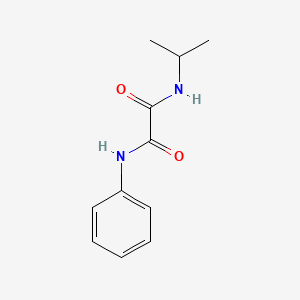
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)
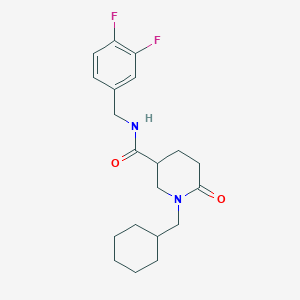
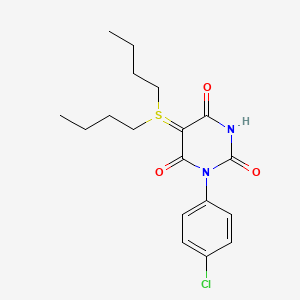
![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)
